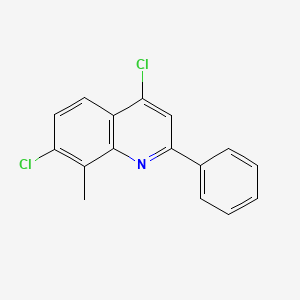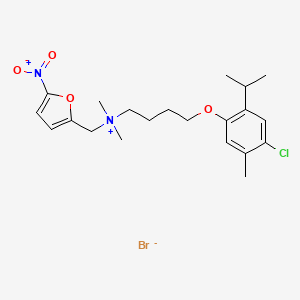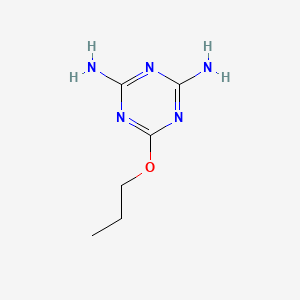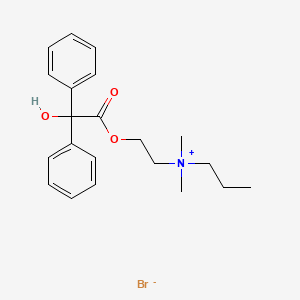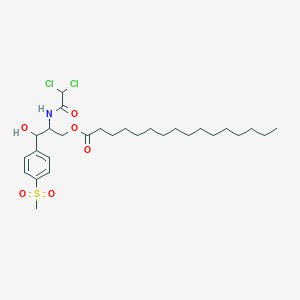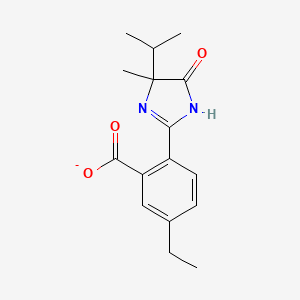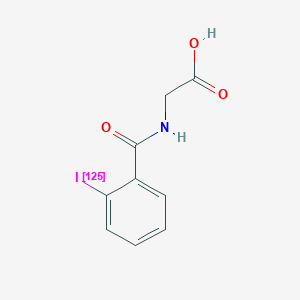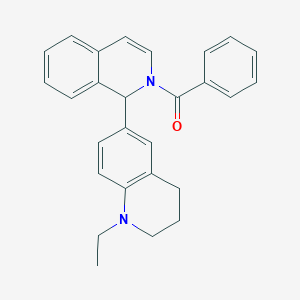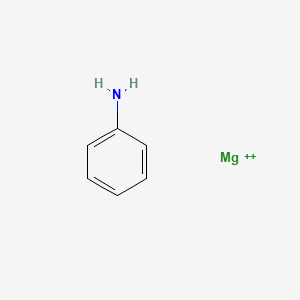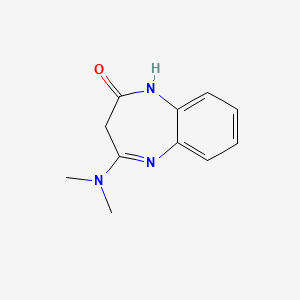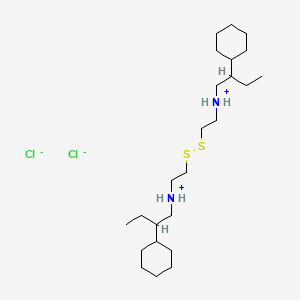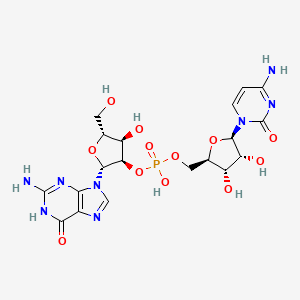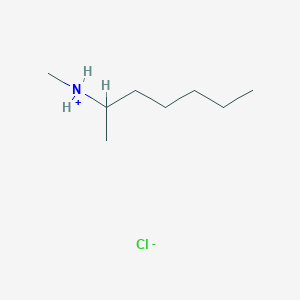
2-Methylamino-heptane, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylamino-heptane, hydrochloride, also known as 2-Aminoheptane hydrochloride, is a secondary alkyl amine with the chemical formula C7H17N. It is a derivative of heptane, where a methylamino group is attached to the second carbon atom. This compound is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-heptane, hydrochloride typically involves the reaction of heptanone with methylamine. The process can be summarized as follows:
Starting Material: Heptanone
Reagent: Methylamine
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where heptanone and methylamine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
2-Methylamino-heptane, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of heptanone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated heptane derivatives.
科学的研究の応用
2-Methylamino-heptane, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-Methylamino-heptane, hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased heart rate, blood pressure, and bronchodilation. The compound’s effects are mediated through the activation of adrenergic receptors.
類似化合物との比較
Similar Compounds
2-Aminoheptane: A closely related compound with similar chemical properties.
2-Aminoisoheptane: Another analog with comparable biological activity.
Ephedrine: Shares similar sympathomimetic effects but differs in chemical structure.
Uniqueness
2-Methylamino-heptane, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its secondary amine structure allows for selective interactions with molecular targets, making it valuable in various applications.
特性
CAS番号 |
5787-73-5 |
|---|---|
分子式 |
C8H20ClN |
分子量 |
165.70 g/mol |
IUPAC名 |
heptan-2-yl(methyl)azanium;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-5-6-7-8(2)9-3;/h8-9H,4-7H2,1-3H3;1H |
InChIキー |
JNCLSNBVQMUCGR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)[NH2+]C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


